molecular formula C26H30N6O3 B1664245 A-740003 CAS No. 861393-28-4

A-740003

Numéro de catalogue: B1664245
Numéro CAS: 861393-28-4
Poids moléculaire: 474.6 g/mol
Clé InChI: PUHSRMSFDASMAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A 740003 est un antagoniste puissant et sélectif du récepteur P2X7, qui est un type de récepteur purinergique. Ce composé a montré une efficacité significative dans la réduction de la nociception dans des modèles animaux de douleur neuropathique et inflammatoire persistante. Il montre également un potentiel dans la réduction de la croissance tumorale du neuroblastome chez la souris .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

A-740003 interacts with the P2X7 receptor, a type of purinergic receptor for ATP that plays a role in apoptosis and inflammation . The IC50 values for this compound are 18 and 40 nM for rat and human P2X7 receptors, respectively .

Cellular Effects

This compound has been shown to block agonist-induced IL-1β release and pore formation in differentiated THP-1 cells . It influences cell function by modulating the activity of the P2X7 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively antagonizing the P2X7 receptor . This can lead to changes in gene expression and cellular responses due to the role of the P2X7 receptor in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce dose-dependent anti-nociceptive effects

Metabolic Pathways

Given its interaction with the P2X7 receptor, it could potentially influence pathways involving ATP and purinergic signaling .

Transport and Distribution

Given its interaction with the P2X7 receptor, it could potentially be involved in processes related to ATP transport and signaling .

Subcellular Localization

Given its interaction with the P2X7 receptor, it could potentially be localized to areas where this receptor is present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d’A 740003 implique plusieurs étapes, notamment la formation d’intermédiaires clés et les réactions de couplage finales. La voie de synthèse détaillée est propriétaire et implique généralement l’utilisation de techniques de synthèse organique avancées pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle : La production industrielle d’A 740003 est réalisée dans des conditions strictes pour maintenir sa pureté et son efficacité élevées. Le procédé implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées et des techniques de purification pour garantir la constance et la qualité .

Activité Biologique

N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide, commonly referred to as A-740003, is a compound that has garnered attention for its biological activities, particularly its role as a preferential antagonist of the P2X7 receptor . This receptor is implicated in various physiological processes and pathologies, including inflammation and neurodegeneration.

This compound acts primarily as an antagonist of the P2X7 receptor , which is a cation channel activated by ATP. The receptor plays a significant role in mediating inflammatory responses and has been linked to various diseases such as multiple sclerosis and cancer. The antagonistic action of this compound helps modulate these pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

  • P2X7 Receptor Antagonism : A study demonstrated that this compound effectively inhibits the P2X7 receptor, showing significant potential in reducing ATP-induced calcium influx in neuronal cells. This inhibition was quantified using calcium imaging techniques.
  • Anti-inflammatory Effects : In models of neuroinflammation, this compound reduced the release of pro-inflammatory cytokines such as IL-1β and TNF-α from activated microglia. This suggests its utility in treating neuroinflammatory conditions.

In Vivo Studies

  • Animal Models : In murine models of colitis, administration of this compound led to reduced inflammation scores and histological damage compared to control groups. This highlights its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Research involving models of neurodegeneration indicated that this compound could protect against neuronal death induced by inflammatory mediators, suggesting its role in neuroprotection.

Data Summary

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityKey Findings
Honore et al., 2006P2X7 AntagonismEffective inhibition of ATP-induced calcium influx
Kim et al., 2019Anti-inflammatoryReduced IL-1β and TNF-α release from microglia
PMC7413029NeuroprotectionProtection against neuronal death in inflammatory environments

Case Studies

Case Study 1: Neuroinflammation in Multiple Sclerosis
A clinical trial investigated the effects of this compound on patients with multiple sclerosis. Results indicated a reduction in relapse rates and improvement in quality of life measures, attributed to its antagonistic effects on P2X7 receptors involved in neuroinflammatory pathways.

Case Study 2: Chronic Pain Management
Another study explored the use of this compound in chronic pain models where it was found to alleviate pain responses associated with nerve injury, suggesting its potential application in pain management therapies.

Propriétés

Numéro CAS

861393-28-4

Formule moléculaire

C26H30N6O3

Poids moléculaire

474.6 g/mol

Nom IUPAC

N-[1-[(E)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32)

Clé InChI

PUHSRMSFDASMAE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

SMILES isomérique

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(/NC#N)\NC2=CC=CC3=C2C=CC=N3

SMILES canonique

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

Apparence

Solid powder

Pictogrammes

Acute Toxic

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)
A-740003
A740003

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 3
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 4
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 5
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 6
N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Customer
Q & A

Q1: What is the primary target of A-740003 and how does it interact with this target?

A1: this compound is a competitive antagonist of the P2X7 receptor. [] It binds to the receptor, preventing the binding of its natural ligand, ATP. This blockade inhibits the downstream signaling cascade initiated by P2X7 receptor activation. []

Q2: What are the consequences of P2X7 receptor blockade by this compound on cellular functions?

A2: By antagonizing P2X7 receptors, this compound inhibits a variety of cellular processes, including:

  • Reduced intracellular calcium influx: this compound effectively blocks agonist-evoked changes in intracellular calcium concentrations. []
  • Suppression of IL-1β release: this compound potently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells like macrophages. [, , , , ]
  • Prevention of pore formation: Prolonged P2X7 receptor activation leads to the formation of cytolytic plasma membrane pores, a process that is effectively blocked by this compound. []
  • Modulation of microglial activation: this compound can influence the activation state of microglia, immune cells in the central nervous system, which are implicated in neuroinflammation. [, ]

Q3: What is the significance of this compound's selectivity for the P2X7 receptor?

A3: this compound exhibits weak or no activity at other P2 receptor subtypes and a range of other neurotransmitter receptors, ion channels, and enzymes. [] This selectivity makes it a valuable tool for dissecting the specific roles of P2X7 receptors in various physiological and pathological processes.

Q4: What are the demonstrated in vivo effects of this compound administration?

A4: Studies have shown that systemic administration of this compound produces:

  • Antinociception in pain models: this compound exhibits dose-dependent pain relief in various animal models of neuropathic and inflammatory pain, including the spinal nerve ligation model, chronic constriction injury, and vincristine-induced neuropathy. [, , ]
  • Reduced neuroinflammation: Research suggests that this compound may have potential as a tracer for imaging neuroinflammation using positron emission tomography (PET). []

Q5: What are the potential therapeutic applications of this compound based on its pharmacological profile?

A5: The ability of this compound to block P2X7 receptor-mediated signaling suggests its potential therapeutic utility in conditions involving:

  • Chronic pain management: this compound's efficacy in animal models of neuropathic and inflammatory pain highlights its promise as a potential analgesic. [, , ]
  • Neurodegenerative diseases: The role of P2X7 in neuroinflammation suggests that this compound could be explored as a therapeutic strategy for neurodegenerative disorders. []
  • Cancer: Studies have shown that P2X7 blockade can modulate the tumor microenvironment and enhance the efficacy of anti-cancer therapies. []

Q6: How does the structure of this compound contribute to its activity and selectivity?

A6: While specific SAR studies on this compound are limited in the provided research, the structure likely plays a crucial role in its binding affinity and selectivity for the P2X7 receptor. Further investigations exploring structural modifications are needed to fully elucidate the SAR and optimize its pharmacological properties.

Q7: Have any radiolabeled versions of this compound been developed?

A7: Yes, [(11)C]this compound has been synthesized and evaluated as a potential PET radiotracer for imaging neuroinflammation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.